2-chloro-N-{3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl}benzamide
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Overview
Description
N-(1-allyl-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-2-chlorobenzamide is a complex organic compound that belongs to the class of pyrroloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrrolo[2,3-b]quinoxaline core, which is a fused heterocyclic system, and functional groups such as an allyl group, a tosyl group, and a chlorobenzamide moiety.
Preparation Methods
The synthesis of N-(1-allyl-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-2-chlorobenzamide involves multiple steps, including the formation of the pyrrolo[2,3-b]quinoxaline core and the introduction of the functional groups. One common synthetic route includes:
Formation of the Pyrrolo[2,3-b]quinoxaline Core: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of a pyrrole derivative with a quinoxaline derivative in the presence of a catalyst.
Introduction of the Allyl Group: The allyl group can be introduced through an alkylation reaction using an allyl halide and a base.
Formation of the Chlorobenzamide Moiety: This can be done by reacting the intermediate compound with 2-chlorobenzoyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
N-(1-allyl-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-2-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzamide moiety, using nucleophiles such as amines or thiols.
Cyclization: Intramolecular cyclization reactions can occur under specific conditions, leading to the formation of additional ring systems.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, triethylamine), and catalysts (e.g., palladium, copper).
Scientific Research Applications
N-(1-allyl-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-2-chlorobenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Biology: It is used as a tool compound to study biological pathways and molecular targets, helping to elucidate mechanisms of action and identify potential drug targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as electronic or photonic applications.
Pharmacology: Research on the compound’s pharmacokinetics and pharmacodynamics provides insights into its behavior in biological systems and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of N-(1-allyl-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-2-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit the activity of certain enzymes, such as kinases, by binding to their active sites and preventing substrate binding.
Modulation of Receptors: The compound may interact with cell surface or intracellular receptors, altering their signaling pathways and leading to changes in cellular responses.
Induction of Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating apoptotic pathways and promoting the release of pro-apoptotic factors.
Comparison with Similar Compounds
N-(1-allyl-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-2-chlorobenzamide can be compared with other similar compounds, such as:
N-(1-allyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-3-(3-nitrophenyl)acrylamide: This compound has a cyano group and a nitrophenyl group, which may confer different biological activities and properties.
1-allyl-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine: This compound lacks the chlorobenzamide moiety, which may affect its reactivity and biological activity.
N-(1-allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-5-bromo-2-furamide: The presence of a bromine atom and a furan ring may result in different chemical and biological properties.
The uniqueness of N-(1-allyl-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-2-chlorobenzamide lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
Molecular Formula |
C27H21ClN4O3S |
---|---|
Molecular Weight |
517.0 g/mol |
IUPAC Name |
2-chloro-N-[3-(4-methylphenyl)sulfonyl-1-prop-2-enylpyrrolo[3,2-b]quinoxalin-2-yl]benzamide |
InChI |
InChI=1S/C27H21ClN4O3S/c1-3-16-32-25-23(29-21-10-6-7-11-22(21)30-25)24(36(34,35)18-14-12-17(2)13-15-18)26(32)31-27(33)19-8-4-5-9-20(19)28/h3-15H,1,16H2,2H3,(H,31,33) |
InChI Key |
FGJAUAUHDPXNEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC=C)NC(=O)C5=CC=CC=C5Cl |
Origin of Product |
United States |
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